Pentyl tribromoacetate

Description

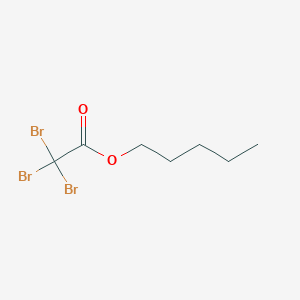

Pentyl tribromoacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of pentanol with tribromoacetic acid. This compound is characterized by the presence of three bromine atoms attached to the acetic acid moiety, making it a highly brominated ester. The molecular formula of this compound is C7H11Br3O2.

Properties

CAS No. |

59956-63-7 |

|---|---|

Molecular Formula |

C7H11Br3O2 |

Molecular Weight |

366.87 g/mol |

IUPAC Name |

pentyl 2,2,2-tribromoacetate |

InChI |

InChI=1S/C7H11Br3O2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3 |

InChI Key |

QYDLKPFEXGGTCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl tribromoacetate can be synthesized through the esterification reaction between pentanol and tribromoacetic acid. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tribromoacetate group acts as a leaving group in Sₙ1/Sₙ2 mechanisms , favoring tertiary carbocation intermediates:

-

Hydrolysis : In aqueous HCl, pentyl tribromoacetate undergoes hydrolysis to tribromoacetic acid and pentanol :

-

Aminolysis : Reacts with amines to form tribromoacetamides. Steric hindrance in bulky amines (e.g., s-butylamine) reduces yields, producing dibromoacetamides as side products .

Table 1: Reaction Yields with Amines

| Amine | Product | Yield (%) | Side Product (%) |

|---|---|---|---|

| n-Butylamine | CBr₃CONH(CH₂)₃CH₃ | 74 | 0 |

| s-Butylamine | CBr₃CONHCH(CH₂CH₃)₂ | 50 | 20 (CBr₂CONHR) |

Elimination Reactions

Under basic conditions, β-hydrogen abstraction leads to alkene formation via an E2 mechanism:

Reaction rates depend on solvent polarity and base strength .

Reaction Optimization

Key factors influencing yield and selectivity:

-

Solvent : Dichloroethane enhances nucleophilicity of bromide ions (Table 2) .

-

Catalyst : FeCl₃ or MgFe₂O₄ nanoparticles improve electrophilic substitution in aromatic systems .

Table 2: Solvent Effects on Esterification

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1,2-Dichloroethane | 24 | 92 |

| Toluene | 48 | 78 |

| Water | 72 | 65 |

Mechanistic Insights

Scientific Research Applications

Pentyl tribromoacetate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

Biology: Studied for its potential effects on biological systems due to its brominated structure.

Medicine: Investigated for its potential use in drug development, particularly in designing brominated compounds with therapeutic properties.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.

Mechanism of Action

The mechanism of action of pentyl tribromoacetate involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The ester functional group can undergo hydrolysis, releasing pentanol and tribromoacetic acid, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

Pentyl acetate: An ester formed by the esterification of pentanol with acetic acid. It lacks the bromine atoms present in pentyl tribromoacetate.

Tribromoacetic acid: The acid precursor used in the synthesis of this compound. It contains three bromine atoms attached to the acetic acid moiety.

Pentanol: The alcohol precursor used in the synthesis of this compound. It is a five-carbon alcohol without any bromine atoms.

Uniqueness

This compound is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity compared to other esters. The bromine atoms enhance the compound’s ability to participate in halogen bonding and substitution reactions, making it a valuable reagent in organic synthesis and research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.